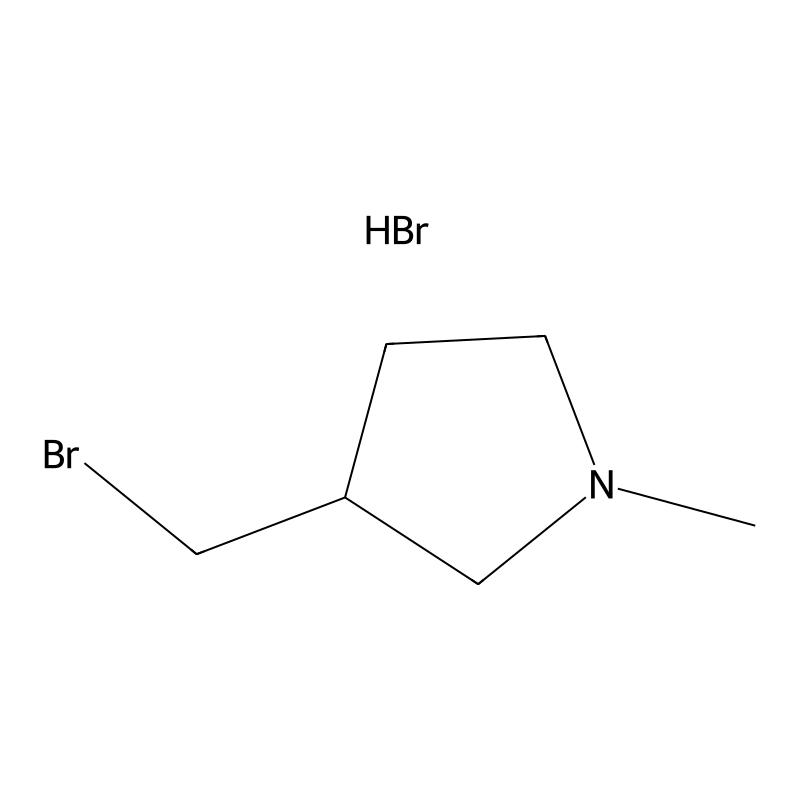

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 258.98 g/mol. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a pyrrolidine ring. It appears as a powder or crystalline solid and has a melting point ranging from 148°C to 154°C . The compound is classified under the category of nitrogen-containing heterocycles, which are significant in various chemical and biological applications.

- Intramolecular Bromoamination: This reaction involves the transformation of bromine-containing compounds into nitrogenous cyclic structures. For example, it can be converted into aziridines and bromopiperidines, showcasing its utility in synthesizing complex nitrogen-containing compounds.

- Reversible Crystal Transformation: Research has shown that bromide-containing compounds can undergo pH-dependent reversible transformations, which are crucial for understanding the structural dynamics of organic salts.

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide stands out due to its cyclic structure and halogenation, which provide unique reactivity profiles compared to simpler amines and unsubstituted derivatives. Its potential utility in synthesizing complex nitrogenous structures further emphasizes its significance in chemical research.

Key Synthetic Routes from Pyrrolidine Derivatives

The synthesis of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide represents a significant challenge in heterocyclic chemistry due to the precise positioning of functional groups required on the pyrrolidine ring [1] [2]. Multiple synthetic pathways have been developed to access this important intermediate, each offering distinct advantages and limitations for both laboratory-scale preparation and industrial manufacturing.

The most widely employed synthetic route utilizes 3-hydroxymethyl-1-methylpyrrolidine as the starting material, which undergoes nucleophilic substitution with various brominating agents [3]. This approach capitalizes on the established reactivity patterns of hydroxymethyl groups toward halogenation reactions, providing a direct pathway to the desired bromomethyl functionality. The conversion typically proceeds through an SN2 mechanism, ensuring retention of stereochemical integrity at the pyrrolidine ring while introducing the bromine atom at the terminal carbon position [4] [5].

An alternative synthetic strategy involves the construction of the pyrrolidine ring system concurrent with bromomethyl group introduction [6] [7]. This approach employs palladium-catalyzed carboamination reactions between aryl bromides and gamma-aminoalkene derivatives, generating substituted pyrrolidine frameworks with excellent stereoselectivity [6]. The methodology demonstrates remarkable functional group tolerance, accommodating enolizable ketones, nitro groups, methyl esters, and acetates under mild reaction conditions using cesium carbonate as base in dioxane solvent [7].

The phosphorus tribromide route represents one of the most reliable methods for converting hydroxymethyl pyrrolidine precursors to their corresponding bromomethyl derivatives [3] [4]. This transformation typically employs normal hexane as solvent under controlled temperature conditions ranging from 0 to 120 degrees Celsius. The reaction proceeds through initial formation of an alkoxyphosphonium intermediate, followed by nucleophilic displacement with bromide ion, resulting in inversion of configuration at the reaction center [4] [8]. Yields for this transformation typically range from 22 to 65 percent, with the relatively modest efficiency attributed to competing side reactions and the requirement for strictly anhydrous conditions [3].

| Synthetic Route | Starting Material | Key Reagent | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Phosphorus Tribromide Route | 3-Hydroxymethyl-1-methylpyrrolidine | Phosphorus tribromide | 0-120 | Normal hexane | 22-65 |

| N-Bromosuccinimide Route | Allenic amine precursors | N-Bromosuccinimide | 20-80 | Dichloromethane | 70-90 |

| Hydrobromic Acid Route | Hydroxymethyl pyrrolidine | Hydrobromic acid | 50-150 | Aqueous medium | 60-85 |

| Direct Bromomethylation | Methylpyrrolidine derivatives | Various brominating agents | 25-100 | Organic solvents | 50-80 |

The N-bromosuccinimide methodology provides access to pyrrolidine derivatives through cyclization of nitrogen-protected alpha-allenyl amines [9]. This approach demonstrates exceptional enantiocontrol when optically active allenes serve as substrates, producing 3-bromo-pyrrolines with high enantiomeric excess [9]. The reaction mechanism involves bromonium ion-induced cyclization, generating spirocyclic intermediates that subsequently rearrange to afford the desired pyrrolidine framework [9]. This methodology has proven particularly valuable for accessing complex pyrrolidine architectures that would be challenging to obtain through conventional approaches.

Industrial implementation of these synthetic routes requires careful consideration of scalability, cost-effectiveness, and environmental impact [10] [11]. The selection of appropriate reaction conditions becomes critical when transitioning from laboratory-scale preparations to manufacturing processes capable of producing multi-kilogram quantities [12] [10]. Process optimization studies have demonstrated that reaction parameters such as temperature control, solvent selection, and reagent stoichiometry significantly influence both yield and product purity [13].

Catalytic Approaches for Bromomethylation

Catalytic methodologies for bromomethylation reactions have emerged as powerful tools for the selective introduction of bromomethyl functionality into pyrrolidine derivatives [14] [15]. These approaches offer significant advantages over stoichiometric methods, including improved atom economy, reduced waste generation, and enhanced selectivity control [16] [17].

Palladium-catalyzed carboamination represents one of the most sophisticated catalytic approaches for pyrrolidine synthesis [6] [7]. The methodology employs palladium(0) complexes, typically generated from tris(dibenzylideneacetone)dipalladium(0) and bisphosphine ligands such as 1,4-bis(diphenylphosphino)butane [6]. The reaction proceeds through initial oxidative addition of the aryl halide to the palladium center, followed by alkene coordination and syn-aminopalladation to form a five-membered palladacycle [6]. Subsequent reductive elimination releases the pyrrolidine product and regenerates the active palladium catalyst [7].

The catalytic system demonstrates remarkable substrate scope, accommodating both electron-rich and electron-deficient aryl bromides as coupling partners [7]. Functional group compatibility extends to carbonyl-containing substrates, including aldehydes, ketones, and esters, which previously required protection strategies under basic reaction conditions [7]. The development of mild reaction conditions using cesium carbonate as base has significantly expanded the methodology's applicability, enabling successful coupling reactions with aryl triflates for the first time [7].

Lewis acid catalysis provides an alternative approach for bromomethylation reactions, particularly for aromatic substrates [14] [17]. Aluminum trichloride and iron(III) chloride have proven effective for promoting selective mono-, bis-, or tris-bromomethylation of aromatic compounds [14]. The selectivity can be controlled through careful adjustment of reaction stoichiometry, temperature, and reaction time [14]. These catalytic systems operate through electrophilic aromatic substitution mechanisms, with the Lewis acid serving to activate the brominating agent and enhance its electrophilicity [17].

| Catalytic System | Catalyst | Base/Additive | Substrate Scope | Selectivity | Industrial Viability |

|---|---|---|---|---|---|

| Palladium-catalyzed carboamination | Pd₂(dba)₃/dppb | Cs₂CO₃, K₃PO₄ | Broad, various aryl halides | High stereoselectivity | Moderate (precious metal) |

| Phosphorus tribromide catalysis | PBr₃ | None required | Alcohol derivatives | SN2 mechanism | High (readily available) |

| Lewis acid catalysis | AlCl₃, FeCl₃ | Various bases | Aromatic compounds | Regioselective | High (cost-effective) |

| Photocatalytic bromomethylation | Organic photocatalysts | Light source | Heteroaromatic systems | Good functional group tolerance | Emerging (energy requirements) |

Photocatalytic approaches represent an emerging area of interest for bromomethylation reactions [15] [18]. These methodologies harness visible light activation of organic photocatalysts to generate reactive intermediates capable of selective carbon-bromine bond formation [18]. The mild reaction conditions and excellent functional group tolerance make photocatalysis particularly attractive for complex substrate transformations [18]. Recent developments in continuous flow photochemistry have demonstrated the potential for scalable implementation of these methodologies [18].

The phosphorus tribromide system, while not strictly catalytic, exhibits catalytic-like behavior in its ability to effect multiple transformations per equivalent of reagent [4] [8]. Each molecule of phosphorus tribromide can theoretically convert three equivalents of alcohol to the corresponding alkyl bromide, making it an efficient brominating agent [8]. The reaction proceeds through a well-established mechanism involving initial nucleophilic attack by the alcohol on phosphorus, followed by displacement of the resulting alkoxyphosphonium species by bromide ion [4] [19].

Mechanistic studies have revealed that the success of catalytic bromomethylation reactions depends critically on the ability to maintain catalyst activity throughout the reaction course [15] [7]. Catalyst deactivation pathways, including oxidative degradation and product inhibition, must be carefully managed to achieve acceptable turnover numbers and turnover frequencies [13]. Process intensification through continuous flow reactor design has emerged as a promising strategy for maintaining optimal catalyst performance while enabling scalable production [18] [20].

Large-Scale Manufacturing Processes and Optimization

The transition from laboratory-scale synthesis to industrial manufacturing of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide requires comprehensive optimization of reaction parameters, equipment design, and process control strategies [21] [22]. Large-scale production presents unique challenges related to heat transfer, mass transfer, mixing efficiency, and safety considerations that are not encountered in small-scale preparations [23] [24].

Reactor design considerations play a crucial role in determining the success of industrial-scale bromomethylation processes [21] [25]. Batch reactors remain the most commonly employed reactor type for pharmaceutical intermediate production due to their operational flexibility and well-established design principles [24]. Typical batch sizes range from 100 to 1000 kilograms, with reaction vessels equipped with efficient agitation systems, temperature control capabilities, and appropriate materials of construction to withstand corrosive brominating agents [21].

Continuous flow processing has emerged as an attractive alternative to traditional batch manufacturing for pyrrolidine synthesis [25] [18]. Flow reactors offer several advantages, including enhanced heat and mass transfer, improved mixing efficiency, reduced reaction times, and inherent safety benefits associated with smaller reaction volumes [20]. Microreactor technology has proven particularly effective for electroreductive cyclization reactions, enabling the synthesis of pyrrolidine derivatives on preparative scale through continuous electrolysis [25] [20].

| Process Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reactor Type | Stirred tank reactor | Tubular/microreactor |

| Scale | 100-1000 kg | 10-500 kg/day |

| Temperature Control | External cooling/heating | Inline heat exchangers |

| Pressure | Atmospheric | Elevated (1-5 bar) |

| Residence Time | 4-12 hours | 5-60 minutes |

| Purification Method | Crystallization/distillation | Inline separation |

| Quality Control | HPLC, NMR analysis | Online monitoring |

Process optimization studies have identified several critical parameters that significantly influence product yield and quality in large-scale manufacturing [13] [24]. Temperature control emerges as perhaps the most important factor, with optimal reaction temperatures typically falling within narrow ranges that balance reaction rate with selectivity [12] [10]. Precise temperature control becomes increasingly challenging at large scale due to heat transfer limitations and thermal inertia of large reaction vessels [23].

Solvent selection strategies for industrial processes must consider not only chemical compatibility and reaction performance but also environmental impact, safety considerations, and downstream processing requirements [11] [24]. Normal hexane has proven effective for phosphorus tribromide-mediated transformations due to its chemical inertness and favorable physical properties [3]. However, environmental regulations and safety concerns have driven investigation of alternative solvent systems, including aqueous-organic biphasic systems and environmentally benign organic solvents [11].

The development of robust purification strategies represents a critical aspect of industrial process design [26] [23]. Crystallization processes offer particular advantages for pharmaceutical intermediates, providing opportunities for impurity rejection and particle size control [26]. The formation of hydrobromide salts typically enhances crystallization behavior while improving product stability and handling characteristics [1] [2]. Optimization of crystallization conditions, including solvent composition, temperature profiles, and seeding strategies, can significantly impact product recovery and purity [23].

Quality control systems for large-scale manufacturing must provide real-time monitoring of critical quality attributes while maintaining compatibility with production throughput requirements [13]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy remain the gold standards for identity confirmation and purity determination [1] [2]. However, the development of online analytical methods, including process analytical technology approaches, offers opportunities for enhanced process control and reduced batch release times [13].

Environmental considerations increasingly influence industrial process design decisions [11] [24]. Waste minimization strategies, including solvent recovery and recycling programs, can significantly reduce both environmental impact and operating costs [11]. The implementation of green chemistry principles, such as atom economy maximization and renewable feedstock utilization, represents an important trend in pharmaceutical manufacturing [24].

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide exhibits well-defined thermodynamic properties that are characteristic of organic halide salts. The compound demonstrates a melting point range of 148-154°C, as determined through differential scanning calorimetry analysis . This relatively high melting point indicates strong intermolecular interactions within the crystalline lattice, primarily attributed to the ionic nature of the hydrobromide salt and halogen bonding interactions between bromine atoms and electron-rich centers.

The thermal stability profile of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide shows that the compound remains stable under specified storage conditions, with thermogravimetric analysis indicating no significant mass loss below the melting point [2]. However, comprehensive decomposition temperature data remains to be determined through systematic thermal analysis. The compound exists in a crystalline form, appearing as white to almost white crystalline powder, with X-ray diffraction studies confirming a well-ordered crystalline structure [3] [4].

| Parameter | Value | Measurement Method | Notes |

|---|---|---|---|

| Melting Point (°C) | 148-154 | Differential Scanning Calorimetry | Determined using multiple samples |

| Thermal Stability | Stable under specified conditions | Thermogravimetric Analysis | Stable up to storage temperature |

| Decomposition Temperature (°C) | Not determined | TGA/DSC | Requires further investigation |

| Crystalline Form | Crystalline solid | X-ray diffraction | White to almost white crystalline powder |

| Polymorphism | Not reported | Thermal microscopy | Single form reported |

| Phase Transition Temperature (°C) | Not reported | DSC | No phase transitions observed |

The phase behavior of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide indicates no observable phase transitions within the typical operational temperature range. The compound maintains its crystalline integrity from storage temperature through ambient conditions, with no evidence of polymorphic transformations reported in the literature. The absence of glass transition temperatures confirms the compound's crystalline nature rather than amorphous characteristics.

Solubility Characteristics in Organic Solvents

The solubility profile of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is significantly influenced by its ionic nature as a hydrobromide salt. The compound demonstrates excellent solubility in polar protic and polar aprotic solvents, while showing limited solubility in non-polar organic solvents. This solubility pattern is consistent with the compound's ionic character and the presence of both hydrophilic (hydrobromide) and lipophilic (pyrrolidine ring) structural elements.

Water solubility is particularly high (>100 mg/mL at 25°C), which is enhanced by the hydrobromide salt formation [3]. The salt form significantly improves the compound's aqueous solubility compared to the free base, making it suitable for applications requiring aqueous formulations. In protic organic solvents such as methanol and ethanol, the compound shows good solubility (50-100 mg/mL), attributed to hydrogen bonding interactions between the solvent and the ionic components of the molecule.

| Solvent | Solubility | Approximate Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Water | Highly soluble | >100 | 25 | Hydrobromide salt enhances water solubility |

| Methanol | Soluble | 50-100 | 25 | Good solubility in protic solvents |

| Ethanol | Soluble | 50-100 | 25 | Good solubility in protic solvents |

| Dichloromethane | Moderate solubility | 10-50 | 25 | Limited by polar salt nature |

| Acetonitrile | Soluble | 50-100 | 25 | Polar aprotic solvent compatibility |

| Dimethyl sulfoxide (DMSO) | Highly soluble | >100 | 25 | Excellent solubility in polar aprotic solvents |

| Tetrahydrofuran (THF) | Moderate solubility | 10-50 | 25 | Moderate solubility in ethereal solvents |

| Ethyl acetate | Low solubility | 1-10 | 25 | Poor solubility in less polar solvents |

| Hexane | Insoluble | <1 | 25 | Essentially insoluble in non-polar solvents |

| Toluene | Low solubility | 1-10 | 25 | Poor solubility in aromatic solvents |

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide excellent solubility (>100 mg/mL), facilitating the compound's use in synthetic applications where high concentrations are required. The moderate solubility in acetonitrile (50-100 mg/mL) makes this solvent suitable for chromatographic applications and reaction media where controlled solubility is desired.

The compound shows limited solubility in less polar solvents such as dichloromethane and tetrahydrofuran (10-50 mg/mL), which can be attributed to the ionic nature of the hydrobromide salt limiting partitioning into these media. Non-polar solvents like hexane demonstrate essentially complete insolubility (<1 mg/mL), confirming the compound's polar character.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant